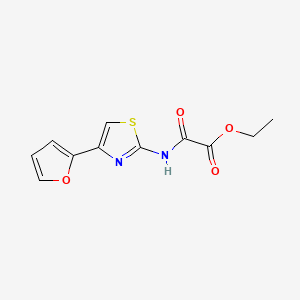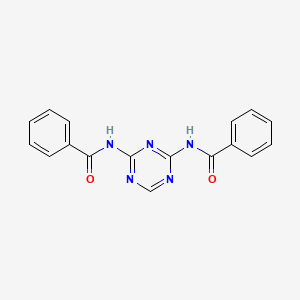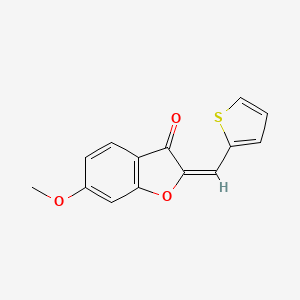
Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound with significant implications in various scientific fields. This compound features a tetrahydrofuran ring, a dihydropyrimidinone moiety, and multiple hydroxyl groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. The process often starts with the formation of the tetrahydrofuran ring, followed by the introduction of the dihydropyrimidinone moiety. Key reagents include hydroxyl-containing compounds and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and imino groups play crucial roles in binding to enzymes or receptors, modulating their activity. These interactions can lead to various biological responses, making the compound a valuable tool for studying cellular processes and developing new therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one
- 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile and valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
76495-79-9 |
|---|---|
Formule moléculaire |
C11H17N3O5 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c12-9-1-2-14(11(18)13(9)3-4-15)10-5-7(17)8(6-16)19-10/h1-2,7-8,10,12,15-17H,3-6H2/t7-,8+,10+/m0/s1 |
Clé InChI |
SELXPXYJALBAAL-QXFUBDJGSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N(C2=O)CCO)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=N)N(C2=O)CCO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)



![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)


![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
